molecular formula C15H18N2O3S B2401874 N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 895434-60-3

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No.: B2401874
CAS No.: 895434-60-3
M. Wt: 306.38
InChI Key: OLSNPPGROOAXTC-NXVVXOECSA-N
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Description

“N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

Quantum-Chemical Calculations and Dye Formation

A study by Avakyan et al. (2014) performed quantum-chemical calculations on mono- and trimethyne thiacarbocyanine dyes related to the compound . It was found that these dyes could form various π-stacking dimers and tetramers with different degrees of overlap. This implies potential applications in materials science, particularly for dye formation and utilization in various industrial processes (Avakyan et al., 2014).

Synthesis and Characterization of Derivatives

Spoorthy et al. (2021) conducted a study involving the synthesis of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derivatives of a similar compound. This research highlighted the potential for creating a range of derivatives for various applications, such as in chemical synthesis and pharmaceutical research (Spoorthy et al., 2021).

Antimicrobial Activity of Benzothiazoles

A study by Abbas et al. (2014) explored the antimicrobial potential of benzothiazoles, closely related to the compound . They synthesized various derivatives and found them to be potent antimicrobial agents, suggesting a significant avenue for pharmaceutical applications, especially in developing new antimicrobial agents (Abbas et al., 2014).

Photophysical Properties

Padalkar et al. (2011) investigated the photophysical properties of benzothiazole derivatives. They focused on how solvent polarity affects the absorption-emission properties of these compounds, which could have applications in optoelectronics and sensor development (Padalkar et al., 2011).

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-17-10-7-11(19-2)12(20-3)8-13(10)21-15(17)16-14(18)9-5-6-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSNPPGROOAXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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